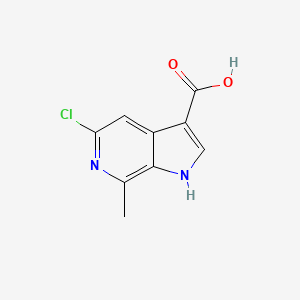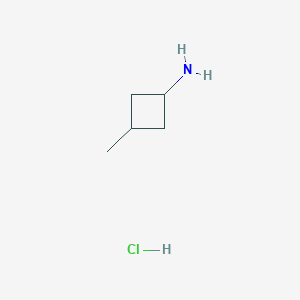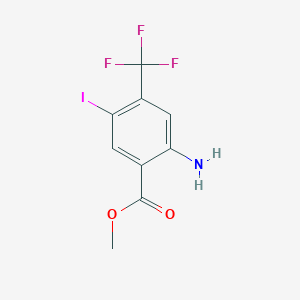
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Übersicht
Beschreibung
“Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 872624-52-7 . It has a molecular weight of 345.06 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7F3INO2/c1-16-8(15)4-2-6(13)5(3-7(4)14)9(10,11)12/h2-3H,14H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It should be stored in a refrigerator and shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Anticancer Agents
Synthesis of Nilotinib : Wang Cong-zhan (2009) describes the synthesis of Nilotinib, an antitumor agent, using various compounds including trifluoromethylphenylamine, a compound structurally related to Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate. This process involves multiple steps of protection, hydrolysis, and condensation, demonstrating the application of similar compounds in cancer treatment (Wang Cong-zhan, 2009).
Synthesis of Anticancer Drug DACA : S. Gamage et al. (1997) reported the synthesis of substituted acridine-4-carboxylic acids leading to the production of DACA, an anticancer drug. Their study highlights the use of compounds like this compound in the development of effective cancer treatments (S. Gamage et al., 1997).
Chemical Synthesis and Structure Analysis
Synthesis of Hydrolysis and Saponification Products : Pedro A. Alemán et al. (1999) studied the hydrolysis and saponification of methyl benzoates, including trifluoromethylbenzoates, under high temperatures. This research is crucial for understanding the chemical behavior and potential applications of compounds like this compound in various reactions (Pedro A. Alemán et al., 1999).
Study of Molecular Structures : J. Portilla et al. (2007) investigated the hydrogen-bonded supramolecular structures of various substituted benzoates. Their research provides insights into the molecular arrangements and interactions of compounds similar to this compound, which is essential for understanding its potential applications in material science and pharmacology (J. Portilla et al., 2007).
Exploration of Novel Chemical Reagents : J. Casimir et al. (2002) described the use of methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) as an efficient reagent for N-phthaloylation of amino acids and derivatives. This study underscores the role of compounds structurally related to this compound in novel chemical synthesis processes (J. Casimir et al., 2002).
Development of Enzyme Inhibitors : M. S. Shaik et al. (2020) synthesized compounds for potential α-glucosidase inhibitory activity. Their work highlights the use of trifluoromethylphenyl compounds in developing inhibitors for enzymes, suggesting possible applications for this compound in biochemical research and drug development (M. S. Shaik et al., 2020).
Safety and Hazards
“Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate” is considered hazardous. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305, P351, P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s known that the benzylic position of such compounds can undergo reactions via resonance-stabilized pathways .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
It’s known that similar compounds can act as antagonists to receptors of the calcitonin gene-related peptide (cgrp), a neurotransmitter .
Action Environment
The action, efficacy, and stability of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate can be influenced by various environmental factors. For instance, it’s recommended to store the compound under inert gas at 2–8 °C . Additionally, exposure to skin, eyes, or ingestion should be avoided .
Biochemische Analyse
Biochemical Properties
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The compound’s iodine and trifluoromethyl groups contribute to its unique reactivity and binding affinity with biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the transcription of specific genes, thereby altering the expression of proteins involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. This binding can result in conformational changes in the biomolecules, affecting their function. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It may degrade over time, leading to a decrease in its activity. Long-term effects on cellular function can also be observed, with potential changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized by specific enzymes, leading to the formation of metabolites with distinct biological activities. These metabolic pathways can impact the overall biochemical effects of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of the compound within tissues can influence its overall biological activity and effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3INO2/c1-16-8(15)4-2-6(13)5(3-7(4)14)9(10,11)12/h2-3H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCBGAMVQYUDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700956 | |
| Record name | Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872624-52-7 | |
| Record name | Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)

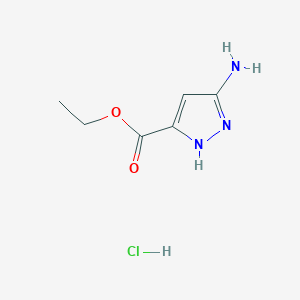
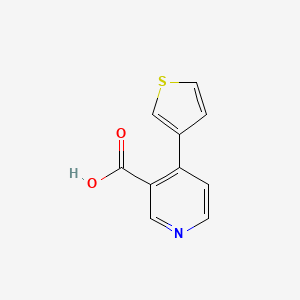




![Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1453020.png)


